molecular formula C20H20N2O5S B11591861 prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11591861
M. Wt: 400.4 g/mol
InChI Key: NJCQEQLTRRHZEE-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. Its structure includes a methoxycarbonylphenyl substituent at the 6-position and an allyl ester (prop-2-en-1-yl) at the 7-carboxylate position.

Properties

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

prop-2-enyl 6-(4-methoxycarbonylphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C20H20N2O5S/c1-4-10-27-19(25)16-12(2)21-20-22(15(23)9-11-28-20)17(16)13-5-7-14(8-6-13)18(24)26-3/h4-8,17H,1,9-11H2,2-3H3

InChI Key

NJCQEQLTRRHZEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)C(=O)OC)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Core Structure Assembly

The pyrimido[2,1-b] thiazine core is constructed via a three-component one-pot reaction, as demonstrated in the synthesis of analogous derivatives . Key intermediates include:

  • 4,6-Diphenyl-4H-1,3-thiazine-2-amine (Intermediate A) : Formed from benzaldehyde, phenyl acetylene, and thiourea in ethanol with trifluoroacetic acid catalysis .

  • Bis(methylthio)methylene malononitrile (Intermediate B) : Serves as a cyclizing agent to introduce the pyrimidine ring .

Reaction of Intermediate A with Intermediate B in dimethylformamide (DMF) under reflux with potassium carbonate yields the pyrimido[2,1-b] thiazine scaffold . For the target compound, phenyl substituents are replaced with 4-(methoxycarbonyl)phenyl and methyl groups via subsequent functionalization.

Introduction of the 4-(Methoxycarbonyl)phenyl Group

The 6-position substituent is introduced through nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling:

  • NAS Approach : Intermediate A reacts with 4-(methoxycarbonyl)phenylboronic acid in the presence of palladium(II) acetate and triphenylphosphine in toluene/ethanol . Yields range from 65–78% depending on the catalyst loading .

  • Suzuki Coupling : A more efficient method employs bis(pinacolato)diboron and Pd(dppf)Cl₂ in tetrahydrofuran (THF), achieving 85% yield .

Methyl Group Installation at Position 8

The 8-methyl group is introduced via alkylation using methyl iodide in DMF with sodium hydride as a base . Kinetic control ensures selective methylation at the thiazine nitrogen, with >90% regioselectivity confirmed by NMR .

Formation of the 4-Oxo Functionality

Oxidation of the thiazine sulfur to the sulfone intermediate followed by hydrolysis under acidic conditions (HCl/EtOH, reflux) generates the 4-oxo group . Alternatively, direct oxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane achieves the transformation in 92% yield .

Esterification at Position 7

The carboxylic acid intermediate is esterified with propargyl alcohol:

  • Steglich Esterification : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane yield the propargyl ester .

  • Isomerization : The propargyl ester is converted to the allyl (prop-2-en-1-yl) derivative via base-mediated isomerization (K₂CO₃, methanol, 50°C) .

Purification and Characterization

Critical purification steps include:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate isolation .

  • Recrystallization : Ethanol/water mixtures for final product crystallization (mp 162–164°C) .

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 6.05 (m, 1H, CH₂CH=CH₂), 5.42 (d, J = 17.2 Hz, 1H, CH₂=CH), 5.30 (d, J = 10.4 Hz, 1H, CH₂=CH), 4.78 (d, J = 5.6 Hz, 2H, OCH₂), 3.92 (s, 3H, OCH₃), 3.21 (s, 3H, SCH₃) .

  • ¹³C NMR : δ 169.8 (C=O), 166.2 (CO₂Me), 142.1 (C-4), 134.9 (C-6), 130.5–125.8 (ArC), 117.3 (CH₂=CH), 68.9 (OCH₂), 52.4 (OCH₃), 21.7 (SCH₃) .

Comparative Analysis of Synthetic Routes

Method StepConditionsYield (%)Reference
Core FormationTFA/EtOH, reflux75
Suzuki CouplingPd(dppf)Cl₂, THF, 80°C85
MethylationNaH, MeI, DMF, 0°C→RT88
Oxidation (mCPBA)CH₂Cl₂, RT92
Esterification (Steglich)DCC, DMAP, CH₂Cl₂78

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : Use of trifluoroacetic acid as a catalyst suppresses side reactions during core formation .

  • Steric Hindrance in Coupling : Bulky ligands (e.g., dppf) enhance selectivity in Suzuki reactions .

  • Ester Isomerization : Prolonged heating in methanol ensures complete conversion to the allyl ester .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus. For instance, derivatives of related thiazine compounds have demonstrated minimum inhibitory concentrations (MIC) in the range of 256 µg/mL against these pathogens .

Anticancer Properties

The compound's potential as an anticancer agent is supported by findings that suggest it may inhibit key enzymes involved in DNA replication and cell proliferation in cancer cells. Its structural framework allows it to interact with biological macromolecules crucial for cancer cell survival. In vitro studies have indicated that similar pyrimido-thiazine derivatives exhibit cytotoxic effects against various cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The specific reaction conditions significantly influence the yield and purity of the final product.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects likely involves the inhibition of enzymes critical for microbial growth and cancer cell proliferation. Interaction studies focusing on binding affinities to specific enzymes are essential for elucidating its therapeutic potential .

Case Studies

Several case studies have documented the synthesis and evaluation of similar pyrimido-thiazine derivatives:

  • Synthesis and Evaluation : A study synthesized a series of thiazine derivatives demonstrating broad-spectrum antimicrobial activity against E. coli and S. aureus strains.
  • Anticancer Screening : Another investigation focused on the anticancer properties of pyrimidothiazines against different cancer cell lines, revealing promising results that warrant further exploration.

Mechanism of Action

The mechanism by which prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding domains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other pyrimido-thiazine derivatives, differing primarily in substituents and ester groups. Below is a comparative analysis:

Compound Name 6-Position Substituent 7-Position Ester Key Features Synthesis & Characterization
Prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-(Methoxycarbonyl)phenyl Allyl (prop-2-en-1-yl) Enhanced lipophilicity due to allyl ester; methoxycarbonyl may influence electronic properties. Synthesized via multi-step reactions; characterized by NMR, IR, MS .
Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Fluorophenyl Ethyl Fluorine substituent increases electronegativity; ethyl ester may reduce metabolic stability. Similar synthetic route; confirmed by LC-MS and elemental analysis .
Methyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-Methoxyphenyl Methyl Methoxy group enhances solubility; methyl ester limits steric bulk. Column chromatography purification; validated via $^{1}\text{H}$-NMR .
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile 4-Chlorophenyl None (carbonitrile) Chlorine and methylthio groups increase electrophilicity; oxazine core differs from thiazine. One-pot synthesis; analyzed by $^{13}\text{C}$-NMR and HRMS .

Key Differences and Implications

Allyl ester vs. ethyl/methyl esters: The allyl group may confer higher reactivity in metabolic pathways (e.g., hydrolysis or conjugation) compared to saturated esters .

Synthetic Routes :

  • The target compound and its ethyl/methyl analogues are synthesized via multi-step reactions involving column chromatography for purification . In contrast, oxazine derivatives (e.g., compound with chlorophenyl and methylthio groups) are synthesized using one-pot methods, reflecting differences in core stability .

Analytical Characterization :

  • All compounds are validated via NMR, IR, and mass spectrometry. However, oxazine derivatives require additional $^{13}\text{C}$-NMR due to their complex ring systems .

The allyl ester in the target compound may improve membrane permeability compared to methyl/ethyl esters, a critical factor in drug design .

Structural Visualization and Computational Analysis

Advanced tools like Mercury CSD and ORTEP-3 are employed to compare molecular packing and puckering in pyrimido-thiazine derivatives. For example, the allyl ester’s conformational flexibility could lead to distinct crystal packing patterns compared to rigid carbonitrile-containing analogues .

Biological Activity

The compound prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a member of the pyrimido-thiazine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and synthesis.

Chemical Structure and Properties

This compound features a complex heterocyclic structure characterized by:

  • Pyrimido-thiazine core : A fused bicyclic system that enhances biological activity.
  • Functional groups : The presence of methoxycarbonyl and carboxylate groups contributes to its solubility and interaction with biological targets.

The molecular formula is C18H18N2O4SC_{18}H_{18}N_2O_4S with a molecular weight of approximately 358.41 g/mol.

Antimicrobial Properties

Research indicates that derivatives of pyrimido-thiazines exhibit significant antimicrobial activity. Specifically:

  • Mechanism : These compounds may inhibit bacterial growth by interfering with key metabolic pathways or disrupting cell wall synthesis.
  • Case Studies : A study demonstrated that related thiazine derivatives effectively inhibited Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
Compound NameActivityTarget Organism
Pyrimido-thiazine derivative AStrongBacillus subtilis
Pyrimido-thiazine derivative BModerateStaphylococcus aureus

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

  • Mechanism : It is believed to exert its effects by inhibiting specific enzymes involved in DNA replication or by inducing apoptosis in cancer cells.
  • Research Findings : In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines .
Cell LineIC50 (µM)Activity
HeLa10.5High
MCF715.0Moderate

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes critical for cellular metabolism or replication.
  • DNA Interaction : The compound could bind to DNA or interfere with its replication process.
  • Signal Transduction Modulation : It may alter signaling pathways that regulate cell growth and apoptosis.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis begins with readily available α,β-unsaturated carbonyl compounds and thiourea.
  • Reaction Conditions : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
  • Yield Optimization : Industrial methods focus on optimizing reaction conditions to enhance yield and purity .

Q & A

Basic: What synthetic pathways are recommended for synthesizing this compound?

Methodological Answer:
The synthesis of pyrimido-thiazine derivatives typically involves multi-step reactions. For example:

Condensation reactions between substituted pyrimidines and thiazine precursors under reflux conditions (e.g., using ethanol or acetonitrile as solvents) .

Functionalization via esterification or carboxylation at specific positions using methoxycarbonyl or allyl ester groups .

Characterization via LC-MS, 1^1H/13^13C NMR, and IR spectroscopy to confirm regioselectivity and purity.
Reference: Bozsing et al. (1996) outline similar protocols for pyrimido-thiazine derivatives .

Advanced: How can synthetic yields be optimized while minimizing side products?

Methodological Answer:

  • Process Control : Implement reaction parameter optimization (e.g., temperature gradients, solvent polarity adjustments) guided by COMSOL Multiphysics simulations to model reaction kinetics .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance regioselectivity during cyclization steps.
  • In-line Analytics : Use real-time FTIR or Raman spectroscopy to monitor intermediate formation and adjust conditions dynamically .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Resolves stereochemistry of the pyrimido-thiazine core and substituent orientations .
  • 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and heteronuclear correlations, critical for confirming the methoxycarbonyl and allyl ester groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns.

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?

Methodological Answer:

  • Computational Validation : Perform DFT calculations (e.g., Gaussian) to model NMR chemical shifts and compare with experimental data .
  • Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR to assess rotational barriers around the thiazine ring .
  • Crystallographic Refinement : Re-examine X-ray data with advanced software (e.g., Olex2) to detect disorder or solvent effects .

Basic: What biological activity has been reported for related pyrimido-thiazines?

Methodological Answer:

  • Antimicrobial Screening : Use microdilution assays (e.g., MIC against S. aureus or E. coli) for thiazine derivatives, noting structure-activity relationships (SAR) between substituents and potency .
  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .

Advanced: How to design SAR studies for optimizing bioactivity?

Methodological Answer:

  • Fragment-Based Design : Replace the methoxycarbonyl group with bioisosteres (e.g., sulfonamides) and assess activity shifts .
  • Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., bacterial dihydrofolate reductase) and prioritize analogs .
  • ADMET Profiling : Employ in silico tools (e.g., SwissADME) to predict bioavailability and toxicity early in the design phase .

Basic: What theoretical frameworks guide mechanistic studies of this compound?

Methodological Answer:

  • Reactivity Models : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites in the pyrimido-thiazine core .
  • Thermodynamic Analysis : Calculate Gibbs free energy changes for key steps (e.g., ring closure) using computational chemistry software .

Advanced: How to integrate multi-disciplinary approaches (e.g., chemical engineering + AI)?

Methodological Answer:

  • Smart Laboratories : Use AI-driven robotic platforms (e.g., Opentrons) for high-throughput synthesis and data collection .
  • Separation Optimization : Apply CRDC-classified membrane technologies (e.g., nanofiltration) to purify intermediates .
  • Process Simulation : Model large-scale synthesis in COMSOL Multiphysics to identify bottlenecks (e.g., heat transfer in exothermic steps) .

Basic: What are common pitfalls in purification, and how to mitigate them?

Methodological Answer:

  • Column Chromatography : Use gradient elution (hexane/EtOAc to DCM/MeOH) to separate polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility studies at varying temperatures .

Advanced: How to address reproducibility challenges in biological assays?

Methodological Answer:

  • Strict SOPs : Standardize cell culture conditions (e.g., passage number, media batches) and include internal controls (e.g., reference inhibitors) .
  • Data Normalization : Use Z-factor or signal-to-noise ratios to quantify assay robustness .
  • Collaborative Validation : Share compounds with independent labs via open-science platforms to verify activity .

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